(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a diazabicycloheptane core. This compound is notable for its structural rigidity and the presence of nitrogen atoms within its bicyclic framework, which imparts unique chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions, often involving the use of strong bases and heat to facilitate the formation of the diazabicycloheptane structure.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification reactions, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its rigid structure and chiral centers make it valuable for asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and as a ligand in the development of enzyme inhibitors. Its unique structure allows it to interact specifically with certain biological targets.
Medicine
Pharmaceutical applications include its use as an intermediate in the synthesis of drugs targeting neurological disorders. Its ability to modulate enzyme activity makes it a potential candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can modulate various biochemical pathways, making it useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Lacks the tert-butyl ester group, making it less hydrophobic and potentially less stable.
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: The stereoisomer of the compound, which may have different biological activity and chemical properties.
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Without specific stereochemistry, it may exhibit different reactivity and interactions.
Uniqueness
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its rigid bicyclic structure and the presence of the tert-butyl ester group enhance its stability and hydrophobicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAWXZDXVOYLII-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134003-84-2, 198989-07-0 | |
Record name | (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Boc-2,5-diazabicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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